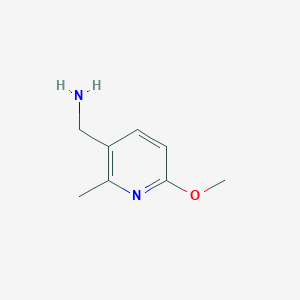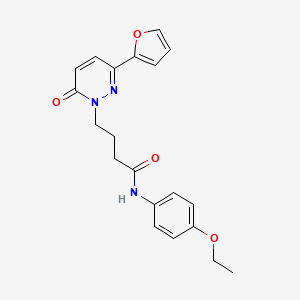
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound with the molecular weight of 315.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride involves several steps. The process starts with N Boc 3 piperidine carboxylic acids as the initiation material. The target product is obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis
The InChI code for 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is 1S/C9H12BrN3.2ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;;/h5-7,11H,1-4H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride is a solid substance at room temperature . It has a melting point of 220-223 degrees Celsius . The compound is stored at room temperature .科学的研究の応用
Synthesis and Chemical Reactivity
The synthesis of various pyrimidine derivatives, including processes involving bromo-substituted pyrimidines, is a key area of interest. For example, a method for generating pyrimido[4,5-e][1,3,4] thiadiazine derivatives involves treating a bromo-chloro-methyl substituted pyrimidine with methylhydrazine, followed by reactions leading to the formation of 7-amino derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). This showcases the reactivity of bromo-substituted pyrimidines and their utility in synthesizing heterocyclic compounds with potential biological activities.
Potential Biological Applications
The exploration of bromo-substituted pyrimidines extends into biological applications, such as the study of antiviral properties of tubercidin analogues, indicating the potential of bromo-substituted compounds in developing antiviral agents (Bergstrom et al., 1984). Furthermore, the radiosensitizing activity of halogen-substituted pyrimidines in cancer treatment highlights the potential of such compounds in enhancing the efficacy of radiotherapy (Kumar & Sevilla, 2017).
Drug Development and Pharmacological Research
Research into pyrimidine derivatives also extends into the development of potential pharmacological agents. Studies on sigma-1 receptor antagonists based on the pyrimidine scaffold, for instance, highlight the relevance of pyrimidine derivatives in treating neuropathic pain, showcasing the compound's utility in medicinal chemistry (Lan et al., 2014).
Safety and Hazards
作用機序
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers . More research is needed to identify its specific targets and their roles.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(piperidin-3-yl)pyrimidine dihydrochloride . .
特性
IUPAC Name |
5-bromo-2-piperidin-3-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7;;/h5-7,11H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYVKVNFUARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(C=N2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2987805.png)
![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/no-structure.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2987807.png)
![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)

![1-((3-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2987812.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)
![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)
